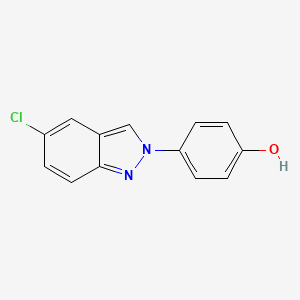

4-(5-chloro-2H-indazol-2-yl)phenol

Description

Properties

Molecular Formula |

C13H9ClN2O |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

4-(5-chloroindazol-2-yl)phenol |

InChI |

InChI=1S/C13H9ClN2O/c14-10-1-6-13-9(7-10)8-16(15-13)11-2-4-12(17)5-3-11/h1-8,17H |

InChI Key |

YJVTUUPVROXHPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C3C=C(C=CC3=N2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The provided evidence extensively discusses 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, an imidazole-based compound with demonstrated NLO properties. Below, we compare its properties with hypothetical features of 4-(5-chloro-2H-indazol-2-yl)phenol, alongside other heterocyclic analogs (e.g., benzimidazoles, triazoles).

Structural and Electronic Properties

Key Observations :

- Substituent Impact: The chloro group in this compound could amplify charge-transfer interactions compared to phenyl substituents in imidazole analogs.

Nonlinear Optical (NLO) Properties

Mechanistic Insights :

- The imidazole compound’s NLO activity arises from intramolecular charge transfer (ICT) and a low HOMO-LUMO gap . For the indazole analog, the fused aromatic system and electron-withdrawing Cl substituent could further enhance ICT, leading to higher β and γ values.

- Triazole derivatives (e.g., compounds 4 and 5 in ) exhibit moderate NLO properties due to their planar structures but lack the extended conjugation of indazoles .

Comparison with Benzimidazoles :

- Benzimidazoles (e.g., ) are synthesized via cyclization of o-phenylenediamines, often requiring harsh conditions . Indazole synthesis may involve more complex regioselective steps.

Preparation Methods

Key Protocol

-

Schiff Base Formation : 2-Nitrobenzaldehyde reacts with aniline or substituted anilines under reflux or microwave irradiation to form imine intermediates.

-

Cyclocondensation : Triethyl phosphite (P(OEt)₃) reduces the nitro group and facilitates cyclization, yielding 2-phenyl-2H-indazole derivatives.

Example :

Chlorination at Position 5

Halogenation at the 5-position is critical for introducing the chlorine substituent. Methods include direct electrophilic substitution or transition-metal-catalyzed coupling.

Direct Chlorination

-

Reagents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in acetic acid.

-

Conditions : Room temperature or mild heating.

Example :

Palladium-Catalyzed Coupling

For regioselective chlorination, Suzuki-Miyaura coupling with chloro-substituted boronic acids can be employed.

Phenol Group Introduction at Position 4

The phenol moiety is introduced via nucleophilic substitution or cross-coupling reactions.

Suzuki Coupling

-

Reagents : Phenol boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃).

-

Conditions : Microwave irradiation (150°C, 20 min) or conventional heating.

Example :

Deprotection Strategies

Methyl-protected phenols are demethylated using boron tribromide (BBr₃) or acid hydrolysis.

Example :

Optimized Reaction Conditions

Experimental parameters significantly influence yields and selectivity.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cadogan Reaction | Microwave, P(OEt)₃, 30 min | 85–92% | |

| Chlorination | Cl₂, AcOH, RT | ~70% | |

| Suzuki Coupling | Pd catalyst, Cs₂CO₃, 150°C | 84% | |

| Demethylation | BBr₃, CH₂Cl₂, 0°C | 91% |

Challenges and Solutions

Side Reactions

Scalability

-

Palladium-Catalyzed Reactions : Lower yields observed at larger scales due to catalyst deactivation. Microwave irradiation improves efficiency.

Alternative Synthetic Routes

Visible-Light-Promoted Reactions

Recent advances employ photocatalysts (e.g., Ir(ppy)₃) for C–H functionalization. For example:

-

Cyanomethylation : Bromoacetonitrile and α-keto acids under blue LED irradiation.

-

Decarboxylative Coupling : α-Keto acids with 2H-indazoles yield acylated derivatives.

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.